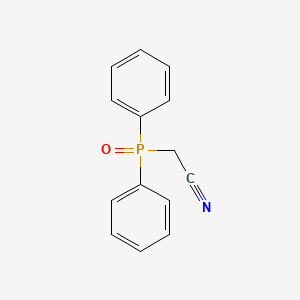

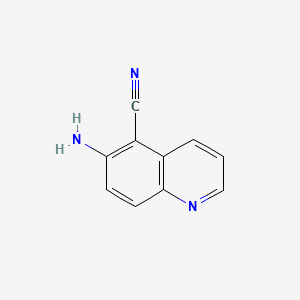

(Diphenyl-phosphinoyl)-acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Diphenyl-phosphinoyl)-acetonitrile, also known as DPAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPAN is a versatile molecule that can be used in the synthesis of other compounds and has shown promise in the fields of medicinal chemistry, materials science, and catalysis.

科学的研究の応用

1. Formation of Phosphonate Diesters via N→C Phosphorus Migration

Diphenyl and neopentylene phosphorochloridates react with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, leading to the formation of phosphonate diesters through N→C phosphorus migration. This process results in the production of stable 6-substituted phosphinoyl derivatives of DBU (A. Kers, I. Kers, J. Stawinski, 1999).

2. Synthesis of cis-α,β-Unsaturated Nitriles

An efficient method for synthesizing diphenyl cyanomethylenephosphonate has been developed, which further aids in the stereoselective synthesis of cis-α,β-unsaturated nitriles. The resulting phosphonate shows high stereoselectivity favoring the cis-isomer (Tony Y. Zhang, O'toole John Cunningham, J. M. Dunigan, 1998).

3. Redox Chemistry of Diphenyl Diselenide

Diphenyl diselenide demonstrates interesting redox chemistry in acetonitrile, similar to dioxygen's electrochemical behavior. It plays a role in the oxidation of water, hydroxyde ion, and the reduction of protons, as well as reacting with hydrogen peroxide (A. Sobkowiak, D. T. Sawyer, 1990).

4. Formation of Palladium Complexes

syn-1,3-Bis(diphenylphosphino)-2,4-dimethoxycalix[4]arene, synthesized via Ullmann-type phosphinoylation, is used to create palladium complexes with diverse geometrical structures. These complexes have potential applications in catalysis and coordination chemistry (Kengo Hirasawa et al., 2016).

5. Application in Catalytic Carbon-Carbon Coupling

Bis(diphenylphosphino)acetonitrile, synthesized from acetonitrile and chlorodiphenylphosphine, has been employed in the synthesis of metal complexes and used as a very active catalyst for Suzuki-Miyaura coupling (Leonie Braun et al., 2007).

6. Formation of Geminal Tetraauration of Acetonitrile

Acetonitrile undergoes geminal tetraauration through C-H activation by Au(I)-Ag(I) clusters under mild conditions. This reaction leads to the formation of novel cluster compounds with potential applications in light emission and catalysis (Xiao‐Li Pei et al., 2013).

特性

IUPAC Name |

2-diphenylphosphorylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCIUPMYHQSNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364250 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Diphenyl-phosphinoyl)-acetonitrile | |

CAS RN |

23040-22-4 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)